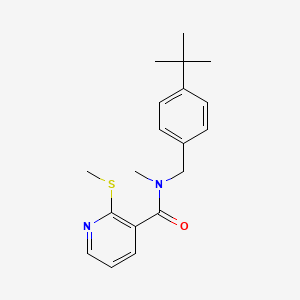![molecular formula C21H21N3O B13360458 N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine](/img/structure/B13360458.png)
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-methoxyphenyl)-2-(methylamino)benzamide with iodoxybenzoic acid (IBX) and trifluoroacetic acid (TFA) in dimethoxyethane (DME) solvent . The reaction mixture is stirred at room temperature for 18 hours under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like IBX to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: IBX in DME solvent with TFA as a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound can also modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole-3-amine derivatives: Known for their anticancer and anti-inflammatory activities.
1,5,6,7-tetrahydro-4H-indazol-4-ones: Investigated as SARS-CoV-2 main protease inhibitors.
2-Phenyl-2H-indazole derivatives: Studied for their antiprotozoal activity.
Uniqueness
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit CDKs and modulate inflammatory pathways makes it a promising candidate for further drug development .
Eigenschaften
Molekularformel |
C21H21N3O |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-propan-2-ylbenzo[g]indazol-3-amine |
InChI |
InChI=1S/C21H21N3O/c1-14(2)22-21-19-13-8-15-6-4-5-7-18(15)20(19)23-24(21)16-9-11-17(25-3)12-10-16/h4-14,22H,1-3H3 |
InChI-Schlüssel |
HUMPHODLCPKEDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C2C=CC3=CC=CC=C3C2=NN1C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



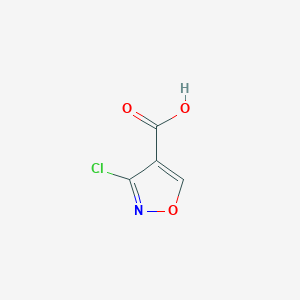
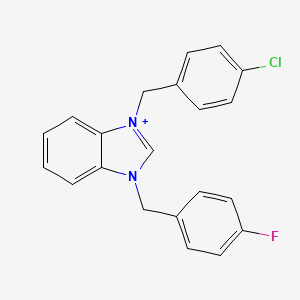
![7-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B13360391.png)
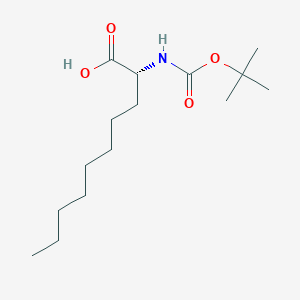
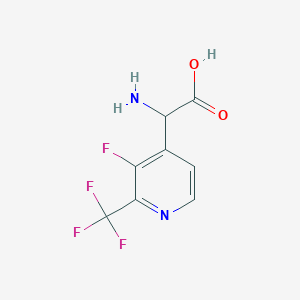
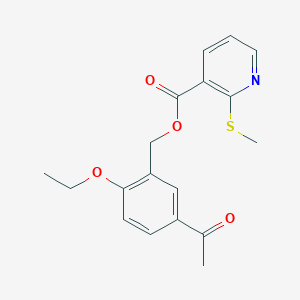

![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
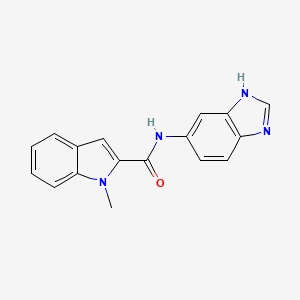
![5'-Amino-5-chloro-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360447.png)


